

# But-3-ynal in Attochemistry: Application Notes on First-Principles Calculation Methods

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## Compound Focus: But-3-ynal

CAS No.: 52844-23-2

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## Executive Summary

**But-3-ynal** (C<sub>4</sub>H<sub>4</sub>O, CAS 52844-23-2) is a simple organic molecule featuring a terminal alkyne and an aldehyde group, with the linear structure C#CCC=O [1]. Recent first-principles calculations have identified it as a prime candidate for observing **long-lasting electronic coherence and correlation-driven charge migration** [2] [3]. This phenomenon, crucial for the emerging field of **attochemistry**, involves ultrafast electron dynamics across the molecular structure following ionization, persisting for tens of femtoseconds without significant decoherence [3]. These application notes detail the computational protocols and key findings for researchers aiming to study or exploit these quantum effects.

## Molecular System of Interest: But-3-ynal

**But-3-ynal** serves as a model system for studying ultrafast electron dynamics due to its specific electronic structure.

- **Molecular Structure:** Its architecture consists of a terminal alkyne group connected to an aldehyde functionality by a methylene (-CH<sub>2</sub>-) linker. This linear structure, represented by the SMILES notation C#CCC=O, creates a conjugated  $\pi$ -system that facilitates electron delocalization [1].
- **Ionization Potential:** The vertical ionization energy (IE) of **but-3-ynal**, a critical parameter for ionization-triggered dynamics, has been experimentally determined to be **9.85 eV** [4].

- **Electronic Characteristic:** The molecule's highest occupied molecular orbital (HOMO) is part of a **hole mixing structure**. This means that upon ionization, the resulting hole state is not described by a single molecular orbital but is a coherent superposition of states, which is the fundamental driver of the ensuing charge migration [3].

## Computational Protocols

The following protocols are adapted from recent cutting-edge research on simulating charge migration [3].

### Protocol 1: Simulating Sudden Ionization and Charge Migration

This protocol is designed to probe the intrinsic electron dynamics triggered by the instantaneous removal of an electron.

**1. Objective:** To simulate and analyze the correlation-driven charge migration in **but-3-ynal** following sudden ionization from its HOMO. **2. Software:** The open-source **octopus** code is recommended for its capability to perform real-time, real-space TDDFT simulations [3]. **3. Methodology:**

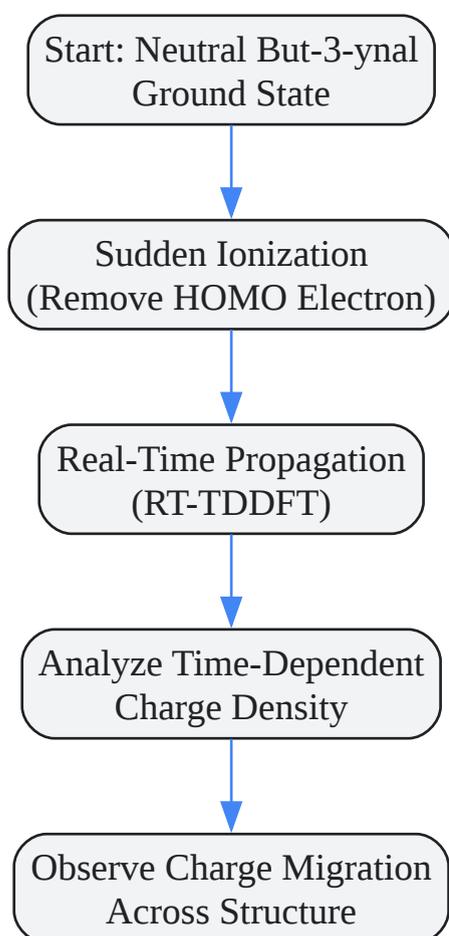
- **Initial State:** The simulation is initiated by manually removing one electron from the HOMO of the neutral **but-3-ynal** molecule at time  $t=0$ . This creates a non-stationary state of the cation [3].
- **Time Propagation:** The electronic wavefunction is propagated in time without any external laser field. The charge density is monitored at each time step to observe the flow of electron density across the molecule. **4. Key Computational Parameters [3]:** The parameters in the table below are critical for convergence and numerical stability.

Table 1: Key Computational Parameters for octopus

Parameter	Value	Description
Functional	PBE	Exchange-correlation functional [3].
Self-Interaction Correction	Average Density SIC	Corrects the asymptotic potential, crucial for accurate ionization potentials [3].
Grid Type	Spherical	Simulation domain shape.

Parameter	Value	Description
Grid Radius	12 Å	Size of the simulation box.
Grid Spacing	0.18 Å	Resolution of the real-space grid.
Time Step	1.3 as (attoseconds)	Duration for each propagation step.
Absorbing Boundaries	2 Å thickness	Prevents unphysical reflections from the box edge.

The workflow for this protocol can be summarized as follows:



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## Protocol 2: Triggering Dynamics with IR Multi-Photon Ionization

This protocol models a more realistic experimental scenario for triggering charge migration.

**1. Objective:** To simulate the selective triggering of charge migration using a strong infrared (IR) laser pulse. **2. Advantage over XUV:** IR multi-photon ionization selectively populates only the outermost molecular orbitals (like the HOMO), leading to a cleaner coherent superposition of states compared to broad XUV ionization [3]. **3. Methodology:**

- **Laser Pulse:** A short, intense IR pulse is included in the simulation.
- **Ionization:** The pulse ionizes the molecule via a multi-photon process, naturally populating the coherent superposition of cationic states involved in the hole mixing structure.
- **Probe Scheme:** The subsequent electron dynamics can be theoretically probed to mimic experiments planned with X-ray free-electron lasers (XFELs), which offer spatial resolution to image the charge dynamics [3].

## Key Theoretical Findings and Data Summary

First-principles calculations have yielded several critical insights into the behavior of **but-3-ynal**.

- **Long-Lived Coherence:** Simulations indicate that **but-3-ynal** can maintain electronic coherence for approximately **15 femtoseconds** after ionization. This duration is long enough to observe multiple periods of the charge migration cycle, making it an attractive target for attosecond experiments [3].
- **Validation of RT-TDDFT:** The study by Guiot du Doignon et al. (2025) demonstrated that Real-Time TDDFT, when used with a self-interaction correction, can accurately describe the correlation-driven charge migration resulting from a hole mixing structure involving the HOMO [3].
- **Comparative Molecular Analysis:** Research has shown that not all small molecules support long-lived charge migration. For instance, **3-oxopropanenitrile** does not induce long-lasting dynamics, highlighting that a specific combination of electronic properties is required [2].

Table 2: Summary of Key Properties and Computational Findings for **But-3-ynal**

Property / Finding	Value / Description	Significance / Source
Molecular Formula	C <sub>4</sub> H <sub>4</sub> O	[1]
Molecular Weight	68.07 g/mol	[1]

Property / Finding	Value / Description	Significance / Source
Ionization Energy (IE)	9.85 eV	Critical for modeling ionization trigger [4].
Key Electronic Feature	HOMO hole mixing structure	Driver of correlation-driven charge migration [3].
Simulated Coherence Time	~15 fs	Enables observation of multiple charge migration cycles [3].
Primary Computational Method	RT-TDDFT with PBE & SIC	Validated for this specific phenomenon [3].

## Application in Attochemistry and Drug Development

The study of charge migration in molecules like **but-3-ynal** lays the groundwork for future applications.

- **Attochemistry:** The ultimate goal is **attochemistry**—steering chemical reactivity by controlling pure electron dynamics before nuclear motion (decoherence) sets in. The long coherence time in **but-3-ynal** provides a crucial window for such control [3].
- **Relevance to Drug Development:** While not directly a drug molecule, **but-3-ynal** is cited as a **mouse metabolite** [1]. Understanding the fundamental principles of electron-driven reactivity in biological molecules is a long-term objective of attoscience. This research could eventually inform how ionizing radiation or electron transfer processes initiate damage or signaling in complex biomolecules, which is highly relevant to radiobiology and drug design.

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## References

1. Buy But-3-ynal | 52844-23-2 [smolecule.com]
2. How to Find Molecules with Long-lasting Charge Migration? [pubmed.ncbi.nlm.nih.gov]

3. Correlation-driven charge migration triggered by infrared multi-photon... [pubs.rsc.org]

4. But-3-ynal - the NIST WebBook [webbook.nist.gov]

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